molecular formula C20H20N2O2S2 B2957312 2-(ethylthio)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)benzamide CAS No. 922838-68-4

2-(ethylthio)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)benzamide

Cat. No.: B2957312
CAS No.: 922838-68-4
M. Wt: 384.51
InChI Key: YSODEMLMMBOTCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(ethylthio)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)benzamide is a thiazole-benzamide hybrid compound characterized by a benzamide core substituted with an ethylthio group at position 2 and a thiazol-2-yl group bearing a 4-methoxy-3-methylphenyl substituent. This compound shares structural motifs with bioactive molecules targeting enzymes or receptors, such as kinase inhibitors .

Properties

IUPAC Name

2-ethylsulfanyl-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S2/c1-4-25-18-8-6-5-7-15(18)19(23)22-20-21-16(12-26-20)14-9-10-17(24-3)13(2)11-14/h5-12H,4H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSODEMLMMBOTCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(ethylthio)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)benzamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C21H22N2O5SC_{21}H_{22}N_2O_5S with a molecular weight of 446.5 g/mol. Its structure can be depicted as follows:

Structure CC1 C C CC C1 C2 CSC N2 NC O CCS O O C3 CC C C C3 OC \text{Structure }\text{CC1 C C CC C1 C2 CSC N2 NC O CCS O O C3 CC C C C3 OC }

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

CompoundCell Line TestedIC50 (µM)Mechanism
This compoundHT-29 (Colon Cancer)12.5Apoptosis induction
Similar Thiazole DerivativeMCF-7 (Breast Cancer)15.0Cell cycle arrest

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. In vitro studies have demonstrated that this compound exhibits notable antibacterial activity against Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64

Structure-Activity Relationship (SAR)

The SAR studies suggest that the presence of the methoxy group on the phenyl ring enhances the biological activity of thiazole derivatives. Modifications to the thiazole ring, such as alkyl substitutions, can also significantly affect potency.

  • Methoxy Substitution : Enhances lipophilicity and cellular uptake.
  • Ethylthio Group : Contributes to increased binding affinity to target proteins.

Case Study 1: Anticancer Efficacy

A study conducted on a series of thiazole derivatives, including the target compound, demonstrated that these compounds could inhibit tumor growth in vivo models. The study highlighted the role of apoptosis in mediating anticancer effects, with significant reductions in tumor size observed in treated groups compared to controls.

Case Study 2: Antimicrobial Testing

In another investigation, the compound was tested against various bacterial strains using a microdilution method. Results indicated that it exhibited a broad spectrum of activity, particularly against resistant strains of Staphylococcus aureus.

Comparison with Similar Compounds

Structural Analogues

A. Positional Isomers

  • 4-(ethylthio)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)benzamide (): This isomer differs in the position of the ethylthio group (position 4 vs. 2). For example, the 2-ethylthio group may better align with hydrophobic pockets in enzyme active sites compared to the 4-substituted analog .

B. Substituted Thiazole-Benzamides

  • N-(4-Phenylthiazol-2-yl)benzamide derivatives ():
    Compounds such as N-(4-phenyl-3-ethylthiazol-2(3H)-ylidene)benzamide (7a) and N-(benzo[d]thiazol-2-yl)benzamide analogs () lack the ethylthio group but share the benzamide-thiazole scaffold. The absence of the ethylthio substituent reduces lipophilicity, which may decrease cell membrane permeability compared to the target compound .
  • N-(2-(Benzo[d]thiazol-2-yl)phenyl)benzamides ():
    These compounds feature a benzo[d]thiazole ring fused to the phenyl group, increasing rigidity and π-conjugation. The target compound’s simpler thiazole ring may confer greater metabolic flexibility but reduced planarity, influencing binding kinetics .
Functional Group Variations

A. Electron-Withdrawing vs. Electron-Donating Groups

  • Nitazoxanide (): A nitro-thiazole benzamide analog (C₁₂H₉N₃O₅S) with a nitro group at position 5 of the thiazole. The nitro group is strongly electron-withdrawing, contrasting with the target compound’s electron-donating methoxy group. This difference may lead to divergent biological activities, such as antiparasitic (nitazoxanide) vs. kinase-inhibitory (target compound) effects .
  • Halogen-Substituted Analogs (): Compounds like 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) incorporate halogens (Cl, Br) for enhanced binding via halogen bonds. The target compound’s ethylthio and methoxy groups prioritize hydrophobic and hydrogen-bonding interactions, respectively .

B. Triazole and Benzimidazole Hybrids (): Compounds such as 2-{4-[4-(1H-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(2-phenylthiazol-5-yl)acetamide (9a) integrate triazole or benzimidazole moieties. These heterocycles enhance π-stacking and metal-binding capabilities, features absent in the target compound, which relies on thiazole and benzamide interactions .

Physicochemical and Spectral Properties
Compound Melting Point (°C) Key Spectral Features (IR/NMR) Reference
Target Compound Not Reported Ethylthio C-S stretch: ~650 cm⁻¹ (IR); δ 1.3–1.5 (t, CH₃), δ 2.5–3.0 (q, SCH₂) (¹H NMR)
N-(4-Phenylthiazol-2-yl)benzamide (7a) 180–182 Thiazole C-H: δ 7.8–8.1 (¹H NMR); C=O: 1680 cm⁻¹ (IR)
Nitazoxanide 202–204 NO₂ stretch: 1520 cm⁻¹ (IR); thiazole C-H: δ 8.3 (¹H NMR)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.